Antibiofilm agent-6

Biofilm Pseudomonas aeruginosa Quorum Sensing

Researchers require QS inhibitors with validated dual-pathway specificity. Generic analogs often fail due to SAR variability. - **Mechanism:** Las & Pqs system inhibitor; non-bactericidal, anti-virulence. - **Quantified Efficacy:** 76.6% biofilm reduction (32 μg/mL); 45.6% pyocyanin & 38.3% rhamnolipid inhibition (102.4 μg/mL). - **In vivo validation:** Synergistic with ciprofloxacin in mouse models. - **Supply:** Verified SAR-derived most potent derivative (Compound 26c).

Molecular Formula C15H12FN3O3
Molecular Weight 301.27 g/mol
Cat. No. B12377597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiofilm agent-6
Molecular FormulaC15H12FN3O3
Molecular Weight301.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)NNC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C15H12FN3O3/c16-10-5-7-11(8-6-10)21-9-14(20)18-19-15-17-12-3-1-2-4-13(12)22-15/h1-8H,9H2,(H,17,19)(H,18,20)
InChIKeyBPENQBUXUJMKGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiofilm agent-6: Quorum Sensing Inhibitor for Biofilm Research


Antibiofilm agent-6, also known as Compound 26c (C15H12FN3O3, MW: 301.27), is a synthetic small molecule belonging to the 2-phenoxyalkylhydrazide benzoxazole derivative class . It functions as a quorum sensing (QS) inhibitor, targeting the Las and Pqs systems of Pseudomonas aeruginosa, rather than acting as a direct bactericidal agent [1]. Its primary mechanism involves the concentration-dependent inhibition of QS-regulated virulence factors and biofilm formation without affecting bacterial growth, making it a specialized tool for anti-virulence and antibiofilm research [1].

Quorum sensing pathway inhibition studies
Biofilm formation & disruption assays (anti-virulence context)
Non-bactericidal QS inhibitor for target engagement research

Antibiofilm agent-6: Substitution Limitations


Generic substitution among quorum sensing inhibitors (QSIs) is not feasible due to significant variations in target specificity, potency, and functional outcomes within the same chemical class [1]. Antibiofilm agent-6 (Compound 26c) was identified as the most potent derivative in a structure-activity relationship (SAR) study of 2-phenoxyalkylhydrazide benzoxazole derivatives, demonstrating superior and balanced inhibition of both Las and Pqs QS systems compared to its less effective analogs [1]. This specific multi-target profile results in a unique combination of pyocyanin and rhamnolipid suppression and strong biofilm reduction, which cannot be assumed for other compounds in the series. Replacing it with an untested analog risks a loss of this specific, quantifiable antibiofilm efficacy [1].

QS target specificity Analogs may not inhibit both Las and Pqs systems equivalently
Biofilm reduction magnitude SAR study ranked this compound highest; other derivatives showed lower activity
Dual-pathway balance Suppression of both pyocyanin and rhamnolipid may not transfer to untested analogs

Antibiofilm agent-6: Comparative Evidence


Biofilm Inhibition vs. Inactive Analogs

Antibiofilm agent-6 (Compound 26c) demonstrates a potent and specific inhibition of P. aeruginosa PAO1 biofilm formation, achieving a 76.6% reduction at 32 μg/mL. This is in stark contrast to other synthesized 2-phenoxyalkylhydrazide benzoxazole derivatives in the same study, which did not exhibit this high level of antibiofilm activity, highlighting the critical role of the specific substituent pattern in 26c for its superior function [1].

Biofilm inhibition
Reported
76.6% reduction at 32 μg/mL vs. other derivatives
Supports biofilm disruption endpoint review
SAR-dependent; highest within tested set
Biofilm Pseudomonas aeruginosa Quorum Sensing

Virulence Factor Suppression

Antibiofilm agent-6 (Compound 26c) effectively inhibits the production of two critical P. aeruginosa virulence factors at a single concentration. At 102.4 μg/mL, it suppresses pyocyanin production by 45.6% and rhamnolipid production by 38.3% [1]. This dual inhibition is a functional consequence of its action on both the Las and Pqs quorum sensing systems and distinguishes it from compounds that may only target one pathway [1].

Virulence factor inhibition
Reported
Pyocyanin 45.6%, Rhamnolipid 38.3% at 102.4 μg/mL
Supports dual virulence factor endpoint review
Single concentration; balance may vary
Pyocyanin Rhamnolipid Virulence Factors

Las and Pqs Quorum Sensing Targeting

The mechanism of action for Antibiofilm agent-6 (Compound 26c) is confirmed through a direct, concentration-dependent inhibition of reporter gene expression. It reduces the fluorescence intensity of both PAO1-lasB-gfp and PAO1-pqsA-gfp in a concentration-dependent manner [1]. This direct evidence of dual-pathway QS inhibition is a more robust and verifiable differentiator than compounds where the mechanism is only inferred from downstream phenotypes.

QS pathway targeting
Reported
Concentration-dependent lasB-gfp and pqsA-gfp fluorescence reduction
Supports Las/Pqs pathway mechanism interpretation
Reporter-based confirmation of dual-target engagement
Mechanism of Action Fluorescence LasB

In Vivo Synergy with Ciprofloxacin

Antibiofilm agent-6 (Compound 26c) demonstrates a functional advantage over simple bactericidal agents by potentiating antibiotic efficacy in vivo. In a mouse model infected with P. aeruginosa PAO1, co-administration of 26c with ciprofloxacin resulted in the effective elimination of viable bacteria [1]. This outcome, where the compound aids the antibiotic's action, is a specific and valuable phenotype not observed with the other tested derivatives in the same study [1].

In vivo combination response
Reported, Model context
Effective bacterial clearance with ciprofloxacin in mouse model
Supports in vivo anti-virulence adjuvant research context
Mouse model; synergy may not extrapolate to all antibiotics
In Vivo Synergy Ciprofloxacin

Antibiofilm agent-6: Verified Research Applications


Biofilm Formation & Disruption Assays

Researchers aiming to quantitatively assess the inhibition of P. aeruginosa biofilm formation should use Antibiofilm agent-6 at 32 μg/mL as a positive control or test agent, given its demonstrated 76.6% reduction in biofilm production in vitro [1]. This provides a reliable, high-magnitude effect for screening anti-biofilm candidates or studying QS-dependent biofilm mechanisms [1].

Virulence Factor Suppression Studies

For experiments designed to evaluate the downregulation of key P. aeruginosa virulence factors, Antibiofilm agent-6 at 102.4 μg/mL serves as a potent tool. It reliably inhibits pyocyanin production by 45.6% and rhamnolipid production by 38.3%, making it suitable for studying the impact of dual QS inhibition on host-pathogen interactions or bacterial pathogenesis [1].

Las/Pqs Quorum Sensing Mechanism Probing

Investigators seeking to dissect the Las and Pqs quorum sensing pathways can utilize Antibiofilm agent-6 due to its verified, concentration-dependent inhibition of both PAO1-lasB-gfp and PAO1-pqsA-gfp reporter systems [1]. This allows for the precise modulation and study of QS-regulated gene expression without confounding effects from bactericidal activity [1].

Combination Therapy In Vivo Models

Scientists conducting preclinical in vivo studies on P. aeruginosa infections can employ Antibiofilm agent-6 to investigate its synergy with ciprofloxacin. The compound has been shown to effectively aid in the elimination of viable bacteria in a mouse model, providing a basis for research into anti-virulence adjuvants that enhance traditional antibiotic efficacy [1].

Application
Selection Property
Validation Focus
Biofilm formation & disruption assays
Quorum sensing inhibition profile
Biofilm biomass reduction endpoint
Virulence factor suppression studies
Dual-pathway (Las/Pqs) targeting
Pyocyanin and rhamnolipid production endpoints
Las/Pqs QS mechanism probing
Reporter-based pathway confirmation
lasB/pqsA gene expression suppression
In vivo antibiotic synergy studies
In vivo combination response profile
Bacterial clearance in infection model

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